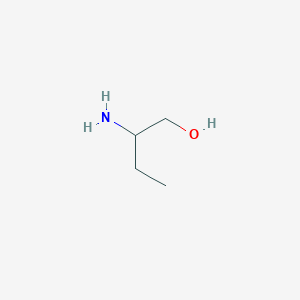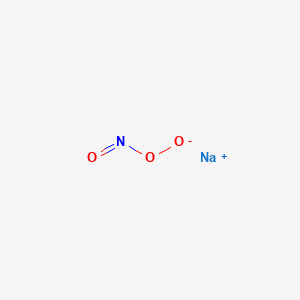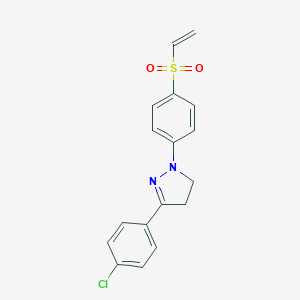![molecular formula C11H12N2O3S B080546 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide CAS No. 13604-36-9](/img/structure/B80546.png)
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide, also known as MMBI, is a synthetic compound that has received significant attention in scientific research due to its potential applications in various fields. MMBI is a derivative of benzisothiazole and has been found to possess various biochemical and physiological effects. In
Scientific Research Applications
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been found to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been used as a curing agent for epoxy resins, making it a potential candidate for the development of new materials.
Mechanism Of Action
The exact mechanism of action of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide is not fully understood. However, studies have shown that 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide inhibits the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide has been found to possess various biochemical and physiological effects. In vitro studies have shown that 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and reduces the expression of COX-2 and MMPs. In vivo studies have shown that 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide reduces inflammation and tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage. However, one limitation of using 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop new drugs based on 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide. Another direction is to explore its potential applications in agriculture and to develop new pesticides based on 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide involves the reaction of 2-mercaptobenzisothiazole with isobutyraldehyde and ammonium acetate. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure 3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide.
properties
CAS RN |
13604-36-9 |
|---|---|
Product Name |
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide |
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
(Z)-N-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]butan-2-imine |
InChI |
InChI=1S/C11H12N2O3S/c1-3-8(2)12-16-11-9-6-4-5-7-10(9)17(14,15)13-11/h4-7H,3H2,1-2H3/b12-8- |
InChI Key |
ZZLZJDPECKOQFE-WQLSENKSSA-N |
Isomeric SMILES |
CC/C(=N\OC1=NS(=O)(=O)C2=CC=CC=C21)/C |
SMILES |
CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C |
Canonical SMILES |
CCC(=NOC1=NS(=O)(=O)C2=CC=CC=C21)C |
synonyms |
3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)









